N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and phenylsulfonyl chloride.
Acylation Reaction: The 2,4-dimethoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.
Sulfonylation: The N-(2,4-dimethoxyphenyl)chloroacetamide is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on different biological pathways to identify possible medical applications.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to specific molecular targets, while the dimethoxyphenyl group might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)ethanamide: Similar structure but with an ethanamide backbone.
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)propionamide: Contains a propionamide backbone.
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)butanamide: Features a butanamide backbone.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H17NO5S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO5S/c1-21-12-8-9-14(15(10-12)22-2)17-16(18)11-23(19,20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
PNRSYTFRQQMTGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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